molecular formula C18H25F2N5O B4256763 2-[1-[1-[(2,3-Difluoro-6-methoxyphenyl)methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine

2-[1-[1-[(2,3-Difluoro-6-methoxyphenyl)methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine

Cat. No.: B4256763
M. Wt: 365.4 g/mol
InChI Key: HATMVYSFVSDICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-[1-[(2,3-Difluoro-6-methoxyphenyl)methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a triazole ring, a piperidine ring, and a difluoromethoxybenzyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[1-[(2,3-Difluoro-6-methoxyphenyl)methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine typically involves multiple steps, including the formation of the triazole ring, the introduction of the piperidine ring, and the attachment of the difluoromethoxybenzyl group. The synthetic route may involve the following steps:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction.

    Attachment of the Difluoromethoxybenzyl Group: This step may involve a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[1-[1-[(2,3-Difluoro-6-methoxyphenyl)methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-[1-[1-[(2,3-Difluoro-6-methoxyphenyl)methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study biological pathways and interactions. Its ability to interact with specific molecular targets can provide insights into cellular processes and disease mechanisms.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development. Research into its pharmacokinetics and pharmacodynamics is essential to determine its efficacy and safety.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure can impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-[1-[1-[(2,3-Difluoro-6-methoxyphenyl)methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-{1-[1-(2,3-difluoro-6-methoxybenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}-1-methylethyl)amine hydrochloride
  • (1-{1-[1-(2,3-difluoro-6-methoxybenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}-1-methylethyl)amine sulfate

Uniqueness

The uniqueness of 2-[1-[1-[(2,3-Difluoro-6-methoxyphenyl)methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[1-[1-[(2,3-difluoro-6-methoxyphenyl)methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F2N5O/c1-18(2,21)16-11-25(23-22-16)12-6-8-24(9-7-12)10-13-15(26-3)5-4-14(19)17(13)20/h4-5,11-12H,6-10,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATMVYSFVSDICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)C2CCN(CC2)CC3=C(C=CC(=C3F)F)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-[1-[(2,3-Difluoro-6-methoxyphenyl)methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine
Reactant of Route 2
2-[1-[1-[(2,3-Difluoro-6-methoxyphenyl)methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine
Reactant of Route 3
2-[1-[1-[(2,3-Difluoro-6-methoxyphenyl)methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine
Reactant of Route 4
2-[1-[1-[(2,3-Difluoro-6-methoxyphenyl)methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine
Reactant of Route 5
Reactant of Route 5
2-[1-[1-[(2,3-Difluoro-6-methoxyphenyl)methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine
Reactant of Route 6
Reactant of Route 6
2-[1-[1-[(2,3-Difluoro-6-methoxyphenyl)methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.